molecular formula C22H16N2O2 B2604614 1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 371776-57-7

1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2604614
CAS No.: 371776-57-7
M. Wt: 340.382
InChI Key: PGXDNXZAXCIRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 371776-57-7) is a pyrazole-based carboxylic acid derivative with a biphenyl substituent at the 3-position and a phenyl group at the 1-position of the pyrazole ring. Its molecular formula is C₂₂H₁₆N₂O₂, with a molecular weight of 340.37 g/mol .

Properties

IUPAC Name

1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-22(26)20-15-24(19-9-5-2-6-10-19)23-21(20)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXDNXZAXCIRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974320
Record name 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5880-54-6
Record name 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters.

    Introduction of the phenyl groups: The phenyl and biphenyl groups can be introduced through various substitution reactions, often involving the use of Grignard reagents or organolithium compounds.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl and biphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Pyrazole derivatives, including this compound, have shown promising biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at the 3-Position

1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid
  • Structure : Replaces the biphenyl group with a thiophene ring.
  • Biological Activity : Demonstrated anticancer activity against human cancer cell lines (e.g., MCF-7 breast cancer cells, IC₅₀ = 12.5 µM) .
  • Synthesis : Derived via ester hydrolysis, similar to other pyrazole-carboxylic acids .
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
  • Structure : Contains a trifluoromethyl (-CF₃) group at the 3-position.
  • Physicochemical Properties : Molecular weight = 257 g/mol; NMR data (DMSO-d₆): δ 9.23 (s, pyrazole H) .
  • Significance : The electron-withdrawing -CF₃ group enhances metabolic stability and bioavailability compared to aryl substituents .
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic Acid
  • Structure: Features a dimethylhydrazono group and dual carboxylic acid moieties.
  • Activity : Exhibited potent antimicrobial activity against Acinetobacter baumannii (MIC = 1.56 µg/mL) .

Functional Group Modifications

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
  • Structure : Replaces the carboxylic acid with an aldehyde group and substitutes the 1-position phenyl with benzoyl.
  • Activity : Showed antioxidant and anti-inflammatory effects , with two derivatives (4c and 4e) matching standard drug activity .
1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid
  • Structure: Contains an allyl group at the 1-position and an amino group at the 3-position.
  • Applications : Stabilized by hydrogen bonding, suggesting utility in crystal engineering or as a ligand .

Physicochemical and Structural Insights

  • Hydrogen Bonding : The carboxylic acid group enables hydrogen bonding, critical for target binding in enzymes like cyclooxygenase (COX) .
  • Synthetic Routes : Most analogs are synthesized via ester hydrolysis or Vilsmeier-Haack reactions, suggesting scalable methods for the target compound .

Biological Activity

1-Phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the class of phenylpyrazoles. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of dual phenyl substitutions on the pyrazole ring may enhance its biological activity compared to other similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H16N2O2C_{22}H_{16}N_{2}O_{2}, with a molecular weight of approximately 340.37 g/mol. Its structure includes a pyrazole ring substituted with two phenyl groups, which contributes to its unique chemical properties and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various microbial strains, suggesting potential applications in infectious disease management.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological pathways, modulating their activity and leading to various therapeutic effects. For instance, similar compounds have been shown to inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid metabolism, which could be a relevant pathway for this compound as well .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that the presence of phenyl groups significantly influences the biological activity of pyrazole derivatives. For example:

Compound NameMolecular FormulaUnique Features
1-Phenyl-1H-pyrazole-4-carboxylic acidC10H8N2O2Simpler structure with fewer phenyl substituents
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acidC15H14N2O2Contains a methyl group instead of a phenyl group
3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acidC19H24N2O2Features an adamantane moiety, enhancing lipophilicity

The dual phenyl substitution in this compound may enhance its pharmacokinetic properties and specificity towards biological targets compared to these structurally similar compounds.

Case Studies and Research Findings

Recent studies have synthesized various derivatives of pyrazole compounds and evaluated their biological activities. For instance, a study focused on the synthesis and bioevaluation of related pyrazole derivatives revealed that certain compounds exhibited potent inhibitory effects against XOR, with IC50 values in the nanomolar range . This suggests that similar evaluations could be beneficial for understanding the activity of this compound.

Q & A

Q. What are the established synthetic routes for 1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid derivatives?

The synthesis typically involves cyclocondensation of precursors such as substituted phenylhydrazines and β-ketoesters or β-diketones. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis . Modifications at the 3-position (e.g., biphenyl substitution) may require Suzuki-Miyaura coupling or Ullmann reactions to introduce aryl groups. Key steps include:

  • Cyclocondensation : Optimize temperature (80–120°C) and solvent (ethanol/DMF) for regioselectivity.
  • Hydrolysis : Use NaOH/EtOH or LiOH/THF–H₂O to convert esters to carboxylic acids.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. Which analytical techniques are critical for structural characterization of this compound?

A multi-technique approach ensures accuracy:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing (e.g., R factor < 0.08 as in ).
  • FTIR and NMR : Confirm functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic proton environments (δ 7.2–8.5 ppm in ¹H NMR).
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ for C₂₂H₁₆N₂O₂: 340.1212).
  • Theoretical calculations : DFT (B3LYP/6-311++G**) validates spectral data and electronic properties .

Q. How are initial biological activities of pyrazole-4-carboxylic acid derivatives screened?

Standard assays include:

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria and fungi.
  • Antioxidant : DPPH/ABTS radical scavenging assays.
  • Enzyme inhibition : Kinetic studies (e.g., xanthine oxidase inhibition via mixed-type inhibition with Kᵢ < 1 nM ).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination for hepatocellular carcinoma ).

Advanced Research Questions

Q. How can molecular docking and SAR studies optimize this compound’s bioactivity?

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., LD transpeptidase or PPAR-γ ). Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (biphenyl moiety).
  • SAR insights :
    • 3-position substitution : Bulky aryl groups enhance enzyme inhibition (e.g., 4-phenylphenyl improves hydrophobic interactions).
    • Carboxylic acid : Critical for binding polar residues; esterification reduces activity .
  • Validation : Compare docking scores (e.g., Glide score < -8 kcal/mol) with experimental IC₅₀ values.

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate force fields : Adjust parameters for non-covalent interactions (e.g., halogen bonding in chlorophenyl derivatives ).
  • Solvent effects : Include explicit water molecules or PBS buffer in MD simulations.
  • Protonation states : Ensure correct tautomeric forms (e.g., carboxylic acid vs. carboxylate at physiological pH).
  • Experimental replication : Repeat assays under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Synthesize methyl/ethyl esters for enhanced membrane permeability, followed by in vivo hydrolysis.
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to improve aqueous solubility.
  • Nanoparticle encapsulation : PLGA or liposomal carriers for sustained release .

Q. How to assess environmental stability and degradation pathways?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • HPLC-MS analysis : Identify degradation products (e.g., decarboxylation or biphenyl cleavage).
  • Ecotoxicity : Use Daphnia magna or algae models to evaluate LC₅₀/EC₅₀ .

Q. Can synergistic effects be exploited in combination therapies?

  • Checkboard assays : Determine FIC Index (Fractional Inhibitory Concentration) with existing drugs (e.g., cisplatin for cancer).
  • Mechanistic studies : RNA-seq or proteomics to identify pathways enhanced by co-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.